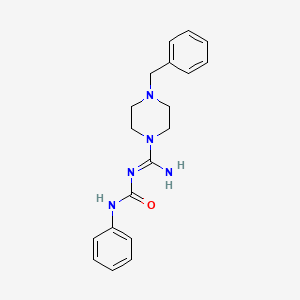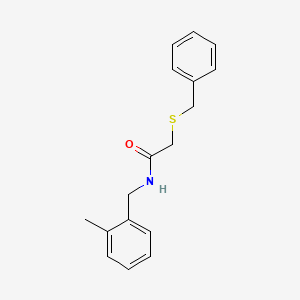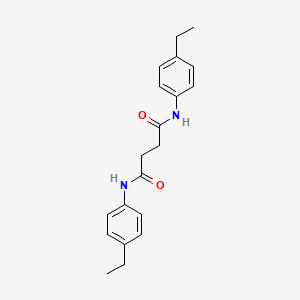
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a purine-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide also activates the adenosine A3 receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide is a promising compound that has shown potential therapeutic applications in various biochemical and physiological studies. Its well-characterized mechanism of action and its ability to inhibit enzymes and signaling pathways involved in inflammation and cancer progression make it a potential candidate for drug development. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of various diseases and to optimize its pharmacokinetic properties.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the reaction of 6-mercaptopurine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a potential candidate for drug development.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-11(5-10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOQCJADWXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)




![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)